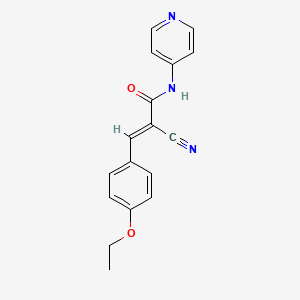
(E)-2-Cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-Cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide, also known by its CAS number 496021-18-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O2, with a molecular weight of approximately 293.32 g/mol. Its structure features a cyano group, an ethoxyphenyl moiety, and a pyridine ring, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies have indicated potential interactions with key targets involved in cancer pathways.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This highlights the potential for this compound to influence inflammatory responses.
- Antioxidant Properties : The compound's structure suggests possible antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.
The mechanisms through which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound could affect signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of related compounds:
- In Vitro Studies : A study investigating similar cyano-containing compounds reported significant inhibition of cell viability in various cancer cell lines, suggesting that (E)-2-cyano derivatives may share this property .
- In Vivo Models : Research on analogs demonstrated anti-inflammatory effects in animal models of induced paw edema and peritonitis, with significant reductions in leukocyte migration and cytokine levels observed .
- Molecular Docking Studies : Computational analyses have shown that (E)-2-cyano derivatives can effectively bind to targets like COX enzymes and iNOS, indicating potential therapeutic applications in inflammation and pain management .
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-16-5-3-13(4-6-16)11-14(12-18)17(21)20-15-7-9-19-10-8-15/h3-11H,2H2,1H3,(H,19,20,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHVWSFFEZGSLF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














